molecular formula C16H14N8O B2899576 5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-75-7

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2899576
CAS No.: 443329-75-7
M. Wt: 334.343
InChI Key: MVDHIDVDMAXJRY-UHFFFAOYSA-N
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Description

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its stability and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step procedures:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 3-aminopyridine with a suitable nitrile to form the tetrazole ring.

    Substitution Reactions: The introduction of the pyridin-3-yl and pyridin-4-yl groups can be achieved through nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are frequently employed.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and various halides for nucleophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the tetrazole ring can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, 5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its structural features allow it to bind to specific enzymes or receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of electronics, catalysis, and materials science.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: These compounds share the tetrazolo[1,5-a]pyrimidine core and exhibit similar chemical properties and reactivity.

    Pyridine Derivatives: Compounds with pyridine rings, such as pyridyl-substituted tetrazoles, are structurally related and often used in similar applications.

Uniqueness

What sets 5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both pyridin-3-yl and pyridin-4-yl groups, along with the carboxamide functionality, allows for diverse interactions and reactivity, making it a versatile compound in various fields of research and application.

Properties

IUPAC Name

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-3-2-6-18-9-12)14(11-4-7-17-8-5-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHIDVDMAXJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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